molecular formula C32H34P2 B12505973 ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane

({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane

Cat. No.: B12505973
M. Wt: 480.6 g/mol
InChI Key: UZHMFQJEUXFZSS-UHFFFAOYSA-N
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Description

({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: is an organophosphorus compound that features two diphenylphosphanyl groups attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane typically involves the reaction of cyclohexylmethyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: undergoes several types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the electrophile used but typically involve the replacement of a hydrogen atom on the phosphine group with the electrophile.

Scientific Research Applications

({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the metal center.

    Material Science: The compound is explored for its potential in creating new materials with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism by which ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphine groups coordinate to a metal center, altering its electronic properties and facilitating various catalytic processes. The cyclohexyl group provides steric bulk, influencing the overall geometry and reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand, but lacks the cyclohexyl group.

    1,2-Bis(diphenylphosphino)ethane (DPPE): Similar in having two phosphine groups but differs in the backbone structure.

Uniqueness

({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: is unique due to the presence of the cyclohexyl group, which provides additional steric bulk and can influence the reactivity and selectivity of the metal center in catalytic applications.

Properties

IUPAC Name

[2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMFQJEUXFZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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